molecular formula C19H18 B3288517 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene CAS No. 852160-02-2

6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene

Cat. No. B3288517
CAS RN: 852160-02-2
M. Wt: 246.3 g/mol
InChI Key: IWFLUEXAMNDOOL-UHFFFAOYSA-N
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Description

MPTP is an organic compound classified as a tetrahydropyridine . It is of particular interest due to its role as a precursor to the neurotoxin MPP+ . MPP+ is responsible for causing permanent symptoms of Parkinson’s disease by selectively destroying dopaminergic neurons in the substantia nigra of the brain. Although MPTP itself lacks psychoactive effects, its accidental production during the manufacture of synthetic opioids (such as MPPP ) led to the discovery of its Parkinson-inducing properties .


Synthesis Analysis

The synthesis of 4-(4-tert-butylphenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene (an important ligand for metallocene catalysts in olefin polymerization) involves a Suzuki-Miyaura cross-coupling reaction catalyzed by Pd(dppf)Cl2 . The product’s structure is confirmed through techniques such as 1H NMR , IR , GC-MS , and MS .


Molecular Structure Analysis

The molecular formula of MPTP is C12H15N , with a molar mass of 173.259 g/mol . It exists as a lipophilic compound that can readily cross the blood-brain barrier . Once inside the brain, MPTP undergoes enzymatic metabolism by monoamine oxidase B (MAO-B) in glial cells (specifically astrocytes), resulting in the formation of the toxic cation 1-methyl-4-phenylpyridinium (MPP+) . MPP+ selectively targets dopamine-producing neurons in the pars compacta of the substantia nigra, leading to cell death and the subsequent symptoms of Parkinson’s disease .


Chemical Reactions Analysis

MPTP itself is not directly toxic, but its conversion to MPP+ by MAO-B initiates a cascade of events. MPP+ interferes with complex I of the electron transport chain within mitochondria, causing cell death and the accumulation of free radicals. These toxic molecules contribute further to neural destruction. Acute MPTP poisoning can be mitigated by administering monoamine oxidase inhibitors (MAOIs) like selegiline , which prevent the metabolism of MPTP to MPP+ .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 40°C (104°F) .
  • Boiling Point : 128-132°C (262-270°F) at 12 Torr .

properties

IUPAC Name

6-methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18/c1-13-10-16-12-15-8-5-9-17(15)19(18(16)11-13)14-6-3-2-4-7-14/h2-4,6-7,10,12H,5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFLUEXAMNDOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C(=C3CCCC3=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703103
Record name 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

852160-02-2
Record name 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.6 g (24.4 mmol) of 4-phenyl-2-methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (2a) and 2.10 g (55 mmol) of sodium borohydride in 40 ml of toluene were placed in a reaction vessel. The solution was heated to 50° C. and 7 ml of methanol was added slowly and the reaction mixture was stirred at 50° C. for 3 hours. After cooling to room temperature 12 ml of water and 40 ml of 1 N sulfuric acid were added and the mixture was stirred for 30 minutes. After phase separation the water phase was extracted with toluene. Organic phase was evaporated and the residue was taken up in 100 ml of toluene and mixed with 100 mg of p-toluenesulfonic acid. Water was distilled off from this reaction mixture by refluxing for 2 hours on a water separator until reaction was complete. The reaction mixture was washed once with 100 ml of saturated sodium hydrogen carbonate solution and dried over magnesium sulfate. After removal of the solvent, the residue was dried in an oil pump vacuum. This gave 11.5 g of brawn oil. The crude product was purified by column chromatography (200 g of silica gel, 1 l of heptane: diethylether=9:1).
Name
4-phenyl-2-methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene
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Reactant of Route 5
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Reactant of Route 6
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